molecular formula C18H12ClN3O6 B392530 (5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B392530
M. Wt: 401.8g/mol
InChI Key: DLJOZXDQVVNKRO-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitro-methoxybenzylidene moiety, and a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 3-nitro-4-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with barbituric acid under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or modulating receptor activity, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: (5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound for various scientific applications.

Properties

Molecular Formula

C18H12ClN3O6

Molecular Weight

401.8g/mol

IUPAC Name

(5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H12ClN3O6/c1-28-15-7-6-10(9-14(15)22(26)27)8-11-16(23)20-18(25)21(17(11)24)13-5-3-2-4-12(13)19/h2-9H,1H3,(H,20,23,25)/b11-8+

InChI Key

DLJOZXDQVVNKRO-DHZHZOJOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl)[N+](=O)[O-]

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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